1,1,1-Trifluoroethyl-PEG4-Aminooxy
Overview
Description
Mechanism of Action
Target of Action
PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase . The aminooxy group in 1,1,1-Trifluoroethyl-PEG4-Aminooxy can react with an aldehyde to form an oxime bond .
Mode of Action
This compound acts as a linker in the synthesis of PROTACs . PROTACs work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome . This allows for the selective degradation of specific proteins within the cell .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By using this compound to create PROTACs, it is possible to selectively target specific proteins for degradation, potentially altering various downstream cellular processes depending on the function of the target protein .
Pharmacokinetics
As a peg-based compound, it is expected to have good solubility and stability, which could potentially enhance its bioavailability .
Result of Action
The result of the action of this compound, when used in the synthesis of PROTACs, is the selective degradation of target proteins . This can lead to a variety of cellular effects, depending on the function of the degraded protein .
Action Environment
Environmental factors that could influence the action, efficacy, and stability of this compound include temperature and storage conditions . It is recommended to store the compound at -20°C . Aminooxy compounds are very reactive and sensitive; they cannot be stored for long term and immediate use (within 1 week) is highly recommended .
Biochemical Analysis
Biochemical Properties
1,1,1-Trifluoroethyl-PEG4-Aminooxy is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the synthesis of PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in PROTACs . By connecting a ligand for an E3 ubiquitin ligase with a ligand for a target protein, this compound enables the formation of a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoroethyl-PEG4-Aminooxy typically involves the reaction of polyethylene glycol (PEG) with 1,1,1-trifluoroethanol and an aminooxy compound. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including purification and characterization of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoroethyl-PEG4-Aminooxy undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoroethyl and aminooxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
1,1,1-Trifluoroethyl-PEG4-Aminooxy has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoroethyl-PEG4-Hydrazine: Similar to 1,1,1-Trifluoroethyl-PEG4-Aminooxy, this compound contains a trifluoroethyl group but has a hydrazine functional group instead of an aminooxy group.
1,1,1-Trifluoroethyl-PEG4-Thiol: This compound also contains a trifluoroethyl group but has a thiol functional group.
Uniqueness
This compound is unique due to its aminooxy functional group, which allows it to form stable oxime bonds with aldehydes. This property makes it particularly useful in bioconjugation and drug delivery applications .
Properties
IUPAC Name |
O-[2-[2-[2-[2-(2,2,2-trifluoroethoxy)ethoxy]ethoxy]ethoxy]ethyl]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F3NO5/c11-10(12,13)9-18-6-5-16-2-1-15-3-4-17-7-8-19-14/h1-9,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQVCKGCTWRTZFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(F)(F)F)OCCOCCON | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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